2-Fluoro-4-iodo-1,3-dimethylbenzene
Description
Strategic Importance of Halogenated Arenes in Contemporary Organic Chemistry
Halogenated arenes, or aryl halides, are a class of organic compounds that hold a position of fundamental importance in modern organic chemistry. pku.edu.cn Their significance stems from their wide-ranging applications and their versatility as synthetic intermediates. These compounds are crucial building blocks in the synthesis of numerous agrochemicals, materials, and pharmaceuticals. pku.edu.cnbohrium.com The introduction of a halogen atom onto an aromatic ring provides a reactive "handle" that allows for a variety of subsequent chemical transformations. fiveable.me
The utility of halogenated arenes in synthesis is largely due to their participation in a wide array of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. fiveable.meresearchgate.net This reactivity allows chemists to construct complex molecular architectures from simpler, readily available starting materials. fiveable.me Furthermore, the presence of a halogen can modulate the physical, chemical, and biological properties of the aromatic compound. bohrium.comfiveable.me The ability to regioselectively introduce halogens onto an aromatic ring is a critical strategy in the design and synthesis of functional molecules. pku.edu.cn The development of efficient and selective methods for the halogenation of arenes continues to be an active area of research, highlighting the sustained importance of this class of compounds. pku.edu.cnbohrium.com
Specificity of Fluorine and Iodine Substituents in Aromatic Systems
The incorporation of fluorine and iodine atoms into aromatic systems imparts distinct and highly sought-after properties, making them particularly valuable in different areas of chemistry.
Iodine: The iodine substituent on an aromatic ring serves as a highly versatile functional group in organic synthesis. fiveable.me Aromatic iodides are valuable synthetic intermediates because the carbon-iodine bond is the weakest among the halogens, making the iodine atom an excellent leaving group. fiveable.meresearchgate.net This reactivity allows iodinated aromatics to readily participate in a wide range of transformations, most notably in transition metal-catalyzed cross-coupling reactions. fiveable.me This versatility makes aryl iodides essential building blocks for synthesizing complex organic molecules for applications in medicinal chemistry and materials science. fiveable.me The introduction of iodine is typically achieved through electrophilic aromatic substitution, often requiring an oxidizing agent to generate a more potent electrophilic iodine species. libretexts.orgyoutube.com
The contrasting characteristics of fluorine and iodine—one providing stability and modulating biological properties, the other offering a reactive site for further functionalization—make their combined presence in a single aromatic molecule a powerful strategy for designing complex and multifunctional compounds.
Positioning of 2-Fluoro-4-iodo-1,3-dimethylbenzene within Substituted Benzene (B151609) Chemistry
This compound is a polyhalogenated and alkyl-substituted benzene derivative. chemicalbook.com Its structure, featuring fluorine, iodine, and two methyl groups on a benzene ring, places it at the intersection of several important areas of organic chemistry. The specific arrangement of these substituents—a fluorine atom ortho to both methyl groups and an iodine atom para to one of the methyl groups—dictates its unique reactivity and potential applications as a specialized building block in organic synthesis.
The presence of both a fluorine and an iodine atom makes this compound a bifunctional intermediate. The iodine at the 4-position can be selectively targeted for reactions such as cross-coupling, while the fluorine atom at the 2-position can influence the molecule's conformational preferences and electronic properties, and serve as a stable substituent in the final target molecule. The methyl groups also influence the reactivity and solubility of the compound. This compound is a specific example of a highly functionalized arene, designed for use as an intermediate in the construction of more complex molecular structures in research fields like medicinal chemistry and materials science. sigmaaldrich.com
Below are tables detailing the physicochemical properties of this compound and its parent or related structures.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1803817-87-9 | sigmaaldrich.com |
| Molecular Formula | C8H8FI | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) | Source |
|---|---|---|---|---|---|---|
| 2-Fluoro-1,3-dimethylbenzene (B1295033) | 443-88-9 | C8H9F | 124.16 | 147-148 | 0.988 | sigmaaldrich.comscbt.com |
| 2-Iodo-1,3-dimethylbenzene | 608-28-6 | C8H9I | 232.06 | Not Available | Not Available | sigmaaldrich.com |
| 1-Fluoro-2,4-dimethylbenzene | 452-65-3 | C8H9F | 124.16 | 144.6 | 1.0 | chemsrc.com |
| 2-Fluoro-4-iodotoluene | 39998-81-7 | C7H6FI | 236.03 | 206-208 | 1.7657 (estimate) |
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1-iodo-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FI/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWPJLRWUUBGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283489 | |
| Record name | Benzene, 2-fluoro-4-iodo-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803817-87-9 | |
| Record name | Benzene, 2-fluoro-4-iodo-1,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803817-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-fluoro-4-iodo-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization
Regioselective Synthesis Strategies for Substituted Dimethylbenzenes
Achieving specific substitution patterns on a dimethylbenzene scaffold requires precise control over the regioselectivity of the reactions. Several powerful methodologies have been developed to direct incoming electrophiles or nucleophiles to a desired position.
Directed Ortho-Metalation (DoM) Approaches
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govwikipedia.org This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium. nih.govwikipedia.org This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. nih.gov This intermediate can then react with a variety of electrophiles to introduce a substituent specifically at the ortho position. wikipedia.org
Common DMGs include groups containing heteroatoms such as oxygen, nitrogen, and sulfur, for instance, methoxy (B1213986) (-OCH₃), tertiary amine (-NR₂), and amide (-CONR₂) groups. wikipedia.orgsemanticscholar.org The strength of the directing group influences the efficiency of the ortho-lithiation. semanticscholar.org For the synthesis of substituted dimethylbenzenes, a strategically placed DMG can be used to introduce substituents at specific locations that would be difficult to access through classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org The interaction between the Lewis basic DMG and the Lewis acidic lithium of the organolithium reagent is crucial for the high regioselectivity observed in DoM reactions. nih.gov
| Directing Metalation Group (DMG) | Relative Directing Strength | Typical Organolithium Reagent |
| -CONR₂ (Amide) | Strong | s-BuLi, n-BuLi |
| -SO₂NR₂ (Sulfonamide) | Strong | t-BuLi |
| -OCH₃ (Methoxy) | Moderate | n-BuLi, s-BuLi |
| -F (Fluoro) | Moderate | s-BuLi, t-BuLi |
Halogen-Dance Reactions
The halogen-dance reaction, also known as halogen migration or scrambling, is a base-catalyzed intramolecular rearrangement of a halogen on an aromatic or heteroaromatic ring. wikipedia.orgorganic-chemistry.org This transformation allows for the functionalization of positions that are not readily accessible by other synthetic methods. wikipedia.org The reaction is typically initiated by deprotonation of the aromatic ring using a strong base, such as lithium diisopropylamide (LDA), to form an aryl anion. wikipedia.org This is followed by a series of halogen-metal exchange steps that result in the migration of the halogen to a more thermodynamically stable position. organic-chemistry.org
The driving force for the halogen dance is the formation of a more stable carbanion intermediate. organic-chemistry.org Factors influencing the reaction include the choice of base, temperature, and the nature of the substituents on the ring. organic-chemistry.org For instance, in the synthesis of cryptomisrine, a 1,3-halogen migration of an iodine atom on a fluoro-iodo-quinoline derivative is a key step, demonstrating the utility of this reaction in complex molecule synthesis. wikipedia.org This type of rearrangement could be envisioned as a potential strategy in the synthesis of specifically substituted dimethylbenzenes, where an initial iodination at one position could be followed by a halogen dance to move the iodine to a different, more desired location prior to further functionalization.
Multi-step Reaction Sequences for Selective Halogenation and Alkylation
The synthesis of highly substituted aromatic compounds like 2-fluoro-4-iodo-1,3-dimethylbenzene often necessitates multi-step reaction sequences. A common and powerful strategy involves the use of the Sandmeyer reaction, which allows for the conversion of an aromatic amino group into a wide variety of substituents, including halogens. wikipedia.org
A plausible synthetic route to this compound could commence with 2,6-dimethylaniline. The first step would be the regioselective iodination at the para position to the amino group to yield 4-iodo-2,6-dimethylaniline. This can be achieved using various iodinating agents. Subsequently, the amino group can be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, which utilizes tetrafluoroborate (B81430) ions (BF₄⁻) to introduce a fluorine atom, yielding the target molecule. wikipedia.org This sequence allows for precise control over the placement of both the iodine and fluorine atoms.
| Reaction Step | Reagents | Intermediate/Product |
| Iodination | I₂, NaHCO₃ | 4-Iodo-2,6-dimethylaniline |
| Diazotization | NaNO₂, HBF₄ | 4-Iodo-2,6-dimethylbenzenediazonium tetrafluoroborate |
| Fluorination (Balz-Schiemann) | Heat | This compound |
Fluorination and Iodination Protocols in Aromatic Systems
The introduction of fluorine and iodine atoms onto an aromatic ring requires specific reagents and reaction conditions due to the differing reactivities of the halogens.
Electrophilic Fluorination Techniques
Electrophilic fluorination is a direct method for introducing a fluorine atom into an aromatic ring. wikipedia.org This approach utilizes reagents that act as a source of an electrophilic fluorine ("F⁺"). libretexts.org Due to the high reactivity of elemental fluorine, which often leads to non-selective reactions and over-fluorination, more controlled N-F reagents have been developed and are now commonly used. wikipedia.orgwikipedia.org
Prominent among these are N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), which is commercially available as Selectfluor®. wikipedia.orgwikipedia.org These reagents are typically stable, solid compounds that offer greater control and safety in fluorination reactions. wikipedia.org The reaction proceeds via the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the reagent. For the synthesis of this compound, one could envision the electrophilic fluorination of 4-iodo-1,3-dimethylbenzene. The regioselectivity of this reaction would be directed by the existing iodo and methyl groups on the benzene (B151609) ring.
| Electrophilic Fluorinating Agent | Abbreviation | Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | Solid, effective fluorinating agent |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic, highly reactive, and versatile |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective for fluorination of aryl Grignard and aryllithium reagents |
Electrophilic iodination of aromatic compounds can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. wikipedia.orgyoutube.com These oxidants generate a more potent electrophilic iodine species, often represented as I⁺, which is then attacked by the aromatic ring. libretexts.org For less reactive aromatic substrates, stronger iodinating systems like iodine with potassium iodate (B108269) in sulfuric acid may be necessary. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the introduction of fluorine onto an aromatic ring. libretexts.org This reaction involves the substitution of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source. For SNAr to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgstackexchange.com
The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. stackexchange.com This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect. stackexchange.com Therefore, to synthesize a fluoroaromatic compound via SNAr, one would typically start with a di- or poly-halogenated aromatic compound bearing other activating groups and displace one of the other halogens with a fluoride ion. However, for the synthesis of this compound, which lacks strong electron-withdrawing groups, this method is generally less applicable than electrophilic fluorination or a Sandmeyer approach.
Direct and Indirect Iodination Methods
The introduction of an iodine atom onto the 2-fluoro-1,3-dimethylbenzene (B1295033) scaffold can be achieved through several methodologies, which are broadly categorized as direct and indirect methods.
Direct Iodination involves the electrophilic substitution of a hydrogen atom on the aromatic ring with an iodine electrophile. The starting material, 2-fluoro-1,3-dimethylbenzene, is activated towards electrophilic substitution by the two methyl groups, which direct incoming electrophiles to the ortho and para positions. The fluorine atom, while deactivating, is a weak director. The primary challenge is to achieve regioselectivity for the desired 4-position. Reagents for direct iodination often involve elemental iodine (I₂) in the presence of an oxidizing agent to generate the potent electrophile I+.
A variety of systems can be employed for such transformations. For instance, methods using vanadyl acetylacetonate (B107027) with hydrogen peroxide and sodium iodide have been reported for the iodination of 1,3-dicarbonyl derivatives, showcasing a selective protocol at low temperatures. mdpi.com Another approach involves the use of elemental iodine in green solvents like water, which can be used for the double-iodination of terminal alkynes. mdpi.com
Indirect Iodination methods often proceed via a precursor functional group. A classic and reliable indirect route is the Sandmeyer-type reaction, starting from an amino group. For the synthesis of this compound, this would involve the following conceptual steps:
Nitration: Introduction of a nitro group onto 2-fluoro-1,3-dimethylbenzene.
Reduction: Conversion of the nitro group to an amine (e.g., 4-amino-2-fluoro-1,3-dimethylbenzene).
Diazotization: Treatment of the resulting aniline (B41778) derivative with a nitrite source (e.g., NaNO₂) in a strong acid to form a diazonium salt.
Iodination: Introduction of potassium iodide (KI) to the diazonium salt solution, which displaces the diazo group to yield the final aryl iodide. This process is documented for the synthesis of similar compounds like 1-iodo-2,3-dimethylbenzene (B1295297) from 2,3-dimethylaniline. chemicalbook.com
Hypervalent iodine reagents also play a significant role in modern organic synthesis, acting as powerful oxidants with electrophilic character. osaka-u.ac.jp These reagents can be used in various functionalization reactions, and their reactivity can be fine-tuned by modifying their carbon frameworks. osaka-u.ac.jp
Microfluidic Synthesis Approaches for Fluoroaromatic Compounds
Microreactor or microfluidic technology offers substantial advantages for the synthesis of chemical compounds, particularly in radiochemistry and for reactions requiring precise control. nih.gov These systems provide rapid reaction optimization, enhanced safety, and the ability to scale up production by continuous operation. nih.gov
For the synthesis of fluoroaromatic compounds, microfluidics has demonstrated significant potential. Research has shown that methods like benzyne (B1209423) fluorination can be performed under microflow conditions, leading to a dramatic reduction in reaction times (to approximately 10 seconds) and increased yields of the desired fluoroarenes. nih.gov Similarly, visible-light-driven iridium-catalyzed trifluoromethylation of heteroaromatic compounds has been shown to have a remarkably accelerated reaction rate in a microflow reactor due to improved irradiation of the reaction mixture. mdpi.com
In the context of radiolabeling, microfluidic devices have been used for the synthesis of [¹⁸F]fluoroarenes from diaryliodonium salts, allowing for detailed studies of reaction kinetics and product selectivity. nih.gov The technology enables the use of small quantities of precursors and reagents, which is particularly advantageous when dealing with expensive or radioactive materials. nih.gov
| Parameter | Conventional Batch Synthesis | Microfluidic Synthesis | Key Advantage of Microfluidics |
| Reaction Time | Hours to Days | Seconds to Minutes | Significant reduction in synthesis time. nih.gov |
| Yield | Variable | Often Improved | Increased efficiency and product output. nih.gov |
| Safety | Higher risk with hazardous reagents | Enhanced safety due to small volumes | Better control over exothermic reactions. |
| Optimization | Time-consuming | Rapid | Fast screening of reaction conditions. nih.gov |
| Scalability | Batch-wise | Continuous Flow | Amenable to industrial-scale production. nih.gov |
Synthesis of Precursors and Derivatives
The utility of this compound is largely defined by its role as a versatile building block for creating more complex molecules.
Synthesis of Aryl Iodides for Cross-Coupling Applications
Aryl iodides are highly valued precursors in transition metal-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. nih.govmit.edu These reactions are fundamental strategies for constructing carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals and materials science. mdpi.com
This compound is an ideal substrate for reactions such as:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound, catalyzed by a palladium complex, to form a new C-C bond. mdpi.com
C-N Cross-Coupling (Buchwald-Hartwig Amination): Reaction with amines to form arylamines. While aryl iodides have historically been challenging substrates for these reactions, modern catalyst systems based on biarylphosphine ligands have enabled highly efficient couplings. nih.govmit.edu
Copper-Catalyzed Coupling: Copper catalysis is effective for coupling aryl iodides with various nucleophiles, including the synthesis of α,α-difluoro-α-aryl amides from α-silyldifluoroamides, which tolerates a wide range of functional groups. escholarship.orgnih.gov
The development of efficient catalytic systems, such as those using palladium, nickel, copper, and cobalt, has expanded the utility of aryl iodides in synthesizing complex molecular architectures. mdpi.com
Synthesis of Analogues and Homologues of this compound
The structural motif of this compound can be incorporated into a wide array of analogues and homologues with potential biological activity. Synthetic strategies often involve multi-step sequences where the fluoro-iodo-aryl core is assembled and then further elaborated.
For example, novel analogues of the anti-HIV agent MKC442 have been synthesized by reacting a substituted uracil (B121893) derivative with various reagents, followed by a Sonogashira reaction on an iodo-benzyl derivative. nih.gov This demonstrates how an aryl iodide functionality can be a handle for introducing significant structural diversity. nih.gov Similarly, a range of ring-disubstituted 2-methoxyethyl phenylcyanoacrylates, including fluoro- and iodo-substituted variants, have been prepared via Knoevenagel condensation. chemrxiv.org
The synthesis of fluorinated nucleoside analogs, which are important antiviral agents, also highlights the modular nature of these synthetic approaches. nih.gov Starting from a key intermediate, various substituents can be introduced to create a library of compounds for biological screening. nih.gov
Green Chemistry Considerations in Synthesis
The growing emphasis on environmental sustainability has driven the development of greener synthetic methodologies in the chemical industry. researchgate.net
Catalyst Development for Sustainable Synthesis
A primary focus of green chemistry is the development of novel catalysts that are efficient, selective, reusable, and environmentally benign. researchgate.netnano-ntp.com For the synthesis of fluoroaromatic compounds and their derivatives, this involves moving away from stoichiometric reagents and harsh conditions.
Key developments in sustainable catalysis include:
Earth-Abundant Metal Catalysts: Research is increasingly focused on catalysts based on earth-abundant and non-toxic metals as alternatives to precious metals like palladium. researchgate.netnano-ntp.com For instance, a nickel-benzene tricarboxylic acid metal-organic framework (MOF) has been shown to efficiently catalyze the borylation of aryl halides and can be recycled multiple times. mdpi.com
Photoredox Catalysis: The use of visible light as a renewable energy source to drive chemical reactions represents a powerful green strategy. mdpi.com Visible-light photoredox catalysis has been successfully applied to the fluorination and trifluoromethylation of arenes, often under mild conditions. mdpi.com
Mild Reaction Conditions: The development of catalysts that operate at or near ambient temperature and pressure reduces energy consumption and minimizes the formation of byproducts. researchgate.net
These catalytic strategies are central to advancing sustainable organic synthesis and are directly applicable to the production and derivatization of this compound. researchgate.netnano-ntp.com
Solvent Selection and Waste Minimization Strategies
The synthesis of specialty aromatic compounds such as this compound is intrinsically linked to the careful selection of solvents and the implementation of strategies to minimize waste. These considerations are paramount not only for optimizing reaction yield and purity but also for aligning with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The choice of solvent can dramatically influence reaction rates, selectivity, and the ease of product isolation, while effective waste minimization strategies are crucial for improving the economic and ecological sustainability of the synthesis.
The environmental impact of solvents is a significant concern, as they often constitute the largest portion of non-product mass in a chemical process. nih.gov Traditional solvents used in aromatic halogenations, such as chlorinated hydrocarbons (e.g., carbon tetrachloride, chloroform) and aromatic hydrocarbons (e.g., benzene, toluene), are now recognized as hazardous due to their toxicity, potential carcinogenicity, and detrimental effects on the environment. jchps.com For instance, many conventional solvents contribute to air pollution through the emission of volatile organic compounds (VOCs) and can lead to soil and water contamination if not handled and disposed of properly. sustainablemanufacturingexpo.com A typical pound of a traditional solvent can be responsible for the generation of approximately 9.8 pounds of greenhouse gases throughout its lifecycle. sustainablemanufacturingexpo.com
In the context of synthesizing polysubstituted benzenes like this compound, the reaction medium plays a critical role. For electrophilic aromatic substitution reactions, which are central to introducing halogen substituents onto the benzene ring, the solvent's polarity can significantly affect the reaction's progress. libretexts.org For example, the halogenation of phenols is observed to be faster in polar solvents. libretexts.org
Research into greener alternatives has identified several solvents that can replace their more hazardous counterparts. For instance, in the synthesis of related haloaromatic compounds, methyl acetate (B1210297) has been presented as a greener alternative to carbon tetrachloride. This substitution is part of a broader effort to adopt more environmentally benign reaction conditions. Similarly, ethanol (B145695) is highlighted as a green solvent in certain methodologies for synthesizing halogenated benzo[b]thiophenes, offering a more sustainable option. mdma.ch
The following table provides a comparative overview of solvents, highlighting their properties and potential application in the synthesis of halogenated aromatic compounds, which can be extrapolated to the synthesis of this compound.
Table 1: Comparison of Solvents for Aromatic Halogenation
| Solvent | Type | Boiling Point (°C) | Key Considerations for Synthesis | Environmental/Safety Profile |
|---|---|---|---|---|
| Carbon Tetrachloride | Chlorinated | 76.7 | Historically used, good solvating power for non-polar reactants. | High toxicity, ozone-depleting substance, carcinogenic. Largely phased out. |
| Chloroform | Chlorinated | 61.2 | Common laboratory solvent for various reactions. | Toxic, suspected carcinogen, environmentally persistent. |
| Benzene | Aromatic | 80.1 | Reactant and solvent in some historical syntheses. | Known carcinogen, flammable, high environmental impact. jchps.com |
| Toluene | Aromatic | 110.6 | Less toxic alternative to benzene, widely used. | Volatile organic compound (VOC), neurotoxin with prolonged exposure. |
| Diethyl Ether | Ether | 34.6 | Used in organometallic reactions and extractions. | Highly flammable, can form explosive peroxides. |
| Trifluoroacetic Acid | Carboxylic Acid | 72.4 | Can act as both a solvent and a catalyst in iodination. nih.gov | Corrosive, requires careful handling. |
| Ethanol | Alcohol | 78.4 | Considered a "green solvent", biodegradable. mdma.ch | Flammable, but significantly lower toxicity than chlorinated or aromatic solvents. |
| Methyl Acetate | Ester | 57 | A greener alternative to more hazardous solvents. | Flammable, but with a better environmental and safety profile than many traditional solvents. |
Waste minimization in the synthesis of this compound and related compounds is a multifaceted challenge that extends beyond solvent substitution. Key strategies involve improving reaction efficiency, reducing the use of hazardous reagents, and designing processes where byproducts can be easily managed or recycled.
One significant source of waste in aromatic halogenations is the use of stoichiometric Lewis acid catalysts, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which are required to activate the halogen. nih.govyoutube.com These catalysts are often difficult to recover and reuse, leading to waste streams containing metal salts. The iodination of aromatic compounds can sometimes be achieved using an oxidizing agent, such as nitric acid or iodic acid, in conjunction with molecular iodine, which can be an alternative to metal-based Lewis acids. libretexts.orgyoutube.com
The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are central to waste minimization. The development of catalytic systems that can operate with high turnover numbers and be easily separated from the reaction mixture is a key area of research. For instance, the use of phase transfer catalysts (PTCs) can enhance reaction rates and selectivity, potentially reducing the need for harsh conditions and excess reagents, thereby minimizing waste. PTCs can facilitate the transfer of reactants between different phases (e.g., aqueous and organic), which can be particularly useful in nucleophilic fluorination reactions. mdpi.com
The following table outlines several strategies for waste minimization applicable to the synthesis of polysubstituted aromatic compounds.
Table 2: Waste Minimization Strategies in Aromatic Halogenation
| Strategy | Description | Potential Impact on Synthesis of this compound |
|---|---|---|
| Catalyst Recycling | Developing methods to recover and reuse catalysts, such as heterogeneous catalysts or those immobilized on solid supports. | Reduces metal waste from Lewis acid catalysts. mdpi.com |
| Use of Greener Solvents | Replacing hazardous solvents with more environmentally benign alternatives like ethanol or methyl acetate. mdma.ch | Reduces the overall environmental footprint and improves worker safety. |
| Atom Economy Improvement | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Minimizes the generation of byproducts. |
| Alternative Reagents | Employing less hazardous reagents, such as using oxidizing agents for iodination instead of stoichiometric metal catalysts. libretexts.orgyoutube.com | Avoids the use of toxic and difficult-to-handle materials. |
| Process Intensification | Using technologies like microreactors to improve reaction control, reduce solvent volume, and increase safety. | Can lead to higher yields and purities, thus reducing waste from side reactions and purification steps. |
| Phase Transfer Catalysis | Utilizing PTCs to enhance reaction efficiency and reduce the need for harsh conditions or excess reagents. mdpi.com | Can improve the efficiency of introducing the fluoro- group via nucleophilic substitution on a suitable precursor. |
Ultimately, the development of advanced synthetic methodologies for this compound necessitates a holistic approach that integrates solvent selection and waste minimization from the initial stages of process design. By prioritizing green chemistry principles, it is possible to devise synthetic routes that are not only efficient and high-yielding but also environmentally responsible.
Cross-Coupling Reactions of this compound
This compound is a versatile substrate for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes it the primary site for these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are paramount in mediating a wide array of cross-coupling reactions. chemsrc.com The general mechanism for these reactions typically involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. chemsrc.com In the context of this compound, the cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, forming a palladium(II) intermediate. This is followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The Suzuki–Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. researchgate.net This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. researchgate.net The reactivity of the organic halide in Suzuki coupling generally follows the order: I > Br > OTf > Cl. acsgcipr.org
While the Suzuki-Miyaura coupling is a common method for the arylation of aryl halides, specific research findings on the reaction of this compound were not found in the reviewed literature. However, the general principles of the Suzuki-Miyaura reaction suggest that this compound would readily couple with various aryl or vinyl boronic acids at the C-I position. The reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate.
A representative, though not specific to the target molecule, Suzuki-Miyaura coupling reaction is shown below:
A general representation of the Suzuki-Miyaura coupling reaction.The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, and it is carried out in the presence of a base, such as an amine. wikipedia.orglibretexts.org The Sonogashira coupling is a highly reliable and versatile method for the synthesis of substituted alkynes. wikipedia.orglibretexts.orggold-chemistry.org
Specific literature detailing the Sonogashira coupling of this compound could not be located in the search. Generally, aryl iodides are highly reactive partners in this coupling. The reaction with a terminal alkyne would be expected to proceed efficiently at the C-I bond of this compound under standard Sonogashira conditions, which include a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent. organic-chemistry.org
A general scheme for the Sonogashira coupling is as follows:
A general representation of the Sonogashira coupling reaction.The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. organic-chemistry.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. gatech.edu
There is no specific information available in the searched literature regarding the Heck reaction of this compound. Given the high reactivity of aryl iodides in Heck reactions, it is anticipated that this compound would readily react with various alkenes, such as acrylates or styrenes, to form the corresponding substituted alkenes. organic-chemistry.org Typical catalysts for this transformation include palladium acetate (Pd(OAc)₂) with a phosphine ligand, and a base like triethylamine. organic-chemistry.org
The general transformation in a Heck reaction is depicted below:
A general representation of the Heck reaction.The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. acsgcipr.orgwikipedia.org The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. organic-chemistry.org
While direct studies on this compound were not found, research on a structurally similar compound, 2-fluoro-4-iodopyridine, has shown that selective C-N cross-coupling occurs at the 4-position (the position of the iodine). avantorsciences.com This suggests that this compound would likely undergo Buchwald-Hartwig amination selectively at the C-I bond with a variety of primary and secondary amines. The reaction would necessitate a palladium catalyst, a suitable ligand (such as BINAP or a biarylphosphine), and a base (e.g., sodium tert-butoxide or cesium carbonate). wikipedia.org
Below is a general representation of the Buchwald-Hartwig amination:
A general representation of the Buchwald-Hartwig amination.Kumada Coupling
The Kumada coupling is a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. organic-chemistry.orgwikipedia.org It was one of the first cross-coupling reactions to be developed and is valued for its use of readily available Grignard reagents. gold-chemistry.orgwikipedia.org
Specific research detailing the Kumada coupling of this compound is not available in the reviewed literature. However, aryl iodides are suitable substrates for this reaction. It is expected that this compound would react with various alkyl or aryl Grignard reagents in the presence of a palladium or nickel catalyst, such as Pd(PPh₃)₄ or NiCl₂(dppp), to form the corresponding cross-coupled product. gold-chemistry.orgwikipedia.org
Negishi Coupling
The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide or triflate. researchgate.netunits.it This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. units.it
No specific examples of the Negishi coupling of this compound were found in the conducted search. Generally, aryl iodides are excellent electrophiles for this reaction. The coupling of this compound with an organozinc reagent, in the presence of a palladium catalyst like Pd(PPh₃)₄, would be expected to proceed smoothly to yield the desired cross-coupled product. researchgate.net
Nickel-Catalyzed Cross-Coupling Reactions.nih.govrsc.org
Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, often providing complementary reactivity to palladium. nih.gov Nickel catalysts are particularly effective in activating challenging C-F bonds and can operate through various mechanistic pathways. nih.govbeilstein-journals.org
The initial step in many nickel-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent nickel species, typically Ni(0). acs.orgsci-hub.se This process can proceed through several mechanistic manifolds, with the specific pathway being influenced by factors such as the nature of the halide, the ligands on the nickel center, and the electronic properties of the aryl halide. nih.gov
Two prominent proposed mechanisms are:
Two-Electron Oxidative Addition: This is a concerted process where the Ni(0) center inserts into the carbon-halogen bond, leading to a square-planar Ni(II)-aryl intermediate. acs.orgsci-hub.se This pathway is often favored for Csp2-hybridized electrophiles. sci-hub.se
Single-Electron Transfer (SET) and Radical Pathways: In this mechanism, an outer-sphere electron transfer from the Ni(0) complex to the aryl halide can occur, generating an aryl radical and a Ni(I) species. nih.govrsc.org Alternatively, a halogen atom abstraction can take place, also forming a Ni(I) complex and an aryl radical. sci-hub.sersc.org These radical intermediates can then recombine with the nickel center or undergo other radical-mediated processes. nih.gov The propensity for nickel to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) makes these radical pathways more accessible compared to palladium catalysis. sci-hub.seyoutube.com
For this compound, the significantly weaker C-I bond would be expected to undergo oxidative addition more readily than the C-F bond. The mechanism of this initial C-I bond activation can be nuanced. While a concerted two-electron oxidative addition is a plausible pathway, the possibility of an SET mechanism, especially with electron-deficient aryl iodides, cannot be discounted. nih.gov Computational studies have shown that for some systems, oxidative addition proceeds via an SN2-type transition state, while for others, a halogen abstraction pathway is competitive. acs.org The specific ligand set and reaction conditions would likely dictate the dominant mechanistic course.
Ligands play a crucial role in modulating the reactivity and selectivity of nickel catalysts. The choice of ligand can influence the electronic and steric properties of the nickel center, thereby affecting the rate and mechanism of oxidative addition, transmetalation, and reductive elimination. researchgate.net
For instance, in the cross-coupling of aryl fluorides, specific ligands are often required to facilitate the challenging C-F bond activation. researchgate.net While no specific studies on the ligand effects for this compound were found, general principles of nickel catalysis can be applied. Electron-donating ligands can increase the electron density on the nickel center, promoting oxidative addition. Conversely, bulky ligands can favor reductive elimination and prevent catalyst deactivation. In the context of this specific substrate, a judicious choice of ligand could potentially enable selective C-F bond activation after the C-I bond has been functionalized.
Table 1: Mechanistic Pathways in Nickel-Catalyzed Cross-Coupling
| Mechanistic Pathway | Description | Key Intermediates | Favored by |
| Two-Electron Oxidative Addition | Concerted insertion of Ni(0) into the C-X bond. acs.orgsci-hub.se | Ni(II)-aryl complex. sci-hub.se | Csp2 electrophiles. sci-hub.se |
| Single-Electron Transfer (SET) | Outer-sphere electron transfer from Ni(0) to the aryl halide. nih.govrsc.org | Aryl radical, Ni(I) species. nih.govrsc.org | Electron-deficient aryl halides. nih.gov |
| Halogen Abstraction | Abstraction of the halogen atom by the nickel center. sci-hub.sersc.org | Ni(I) complex, aryl radical. sci-hub.sersc.org | System-dependent. sci-hub.se |
Copper-Mediated Cross-Coupling Reactions (Ullmann-Type).nih.govorganic-chemistry.org
The Ullmann reaction and its modern variants are copper-mediated cross-coupling reactions that are particularly useful for forming carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net These reactions typically involve the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. acs.org While classic Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), the development of ligand-accelerated protocols has significantly expanded the scope and utility of these transformations. acs.orgmdpi.com
For this compound, the C-I bond is the more reactive site for Ullmann-type couplings. The reaction would proceed via oxidative addition of the C-I bond to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to afford the cross-coupled product. organic-chemistry.org The C-F bond would generally remain intact under these conditions, allowing for subsequent functionalization.
Other Metal-Catalyzed Coupling Transformations.
Beyond nickel and copper, other transition metals like palladium are widely used for cross-coupling reactions. mdpi.comresearchgate.netmdpi.comdntb.gov.ua Palladium catalysis, in particular, is a cornerstone of modern organic synthesis. In the context of this compound, a palladium catalyst would selectively activate the C-I bond in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, leaving the C-F bond available for further transformations. mdpi.comresearchgate.netmdpi.comdntb.gov.ua This selective reactivity is a key advantage of this substrate.
Some specialized catalytic systems, potentially involving other metals or dual catalytic approaches, might be employed for the activation of the C-F bond. beilstein-journals.orgrsc.org
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org
Role of Fluorine as a Leaving Group.
In the context of SNAr reactions, the reactivity of halogens as leaving groups is often counterintuitive. While iodide is typically the best leaving group in SN1 and SN2 reactions due to the weak C-I bond, in SNAr reactions, fluoride is often the best leaving group among the halogens. masterorganicchemistry.comreddit.comstackexchange.com
The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comcore.ac.uk The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect, which polarizes the carbon it is attached to, making it more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comreddit.comstackexchange.com This acceleration of the rate-determining nucleophilic addition step outweighs the effect of its poor leaving group ability in the subsequent fast elimination step where aromaticity is restored. masterorganicchemistry.comlibretexts.org Therefore, in a suitably activated system, the C-F bond of this compound could potentially undergo SNAr. However, the substrate lacks strong electron-withdrawing groups like nitro groups, which are typically required for efficient SNAr reactions. libretexts.org
Table 2: Reactivity of Halogens in SNAr Reactions
| Halogen | Leaving Group Ability (SN1/SN2) | Leaving Group Ability (SNAr) | Rationale for SNAr Reactivity |
| F | Poor | Excellent | Strong inductive effect accelerates the rate-determining nucleophilic attack. masterorganicchemistry.comreddit.comstackexchange.com |
| Cl | Good | Good | Moderate inductive effect. |
| Br | Very Good | Fair | Weaker inductive effect. |
| I | Excellent | Poor | Weakest inductive effect among halogens. |
Influence of Methyl Groups on Reactivity
Methyl groups are classified as activating groups in the context of electrophilic aromatic substitution (EAS). libretexts.org They donate electron density to the aromatic ring primarily through an inductive effect, specifically hyperconjugation. libretexts.org This electron-donating nature increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than unsubstituted benzene. libretexts.org The stabilization of the positively charged intermediate, known as a sigma complex or arenium ion, which is formed during the rate-determining step of EAS, is enhanced by the presence of these alkyl groups. libretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. libretexts.org In this compound, the two methyl groups at positions 1 and 3 significantly activate the ring towards electrophilic attack.
Electrophilic Aromatic Substitution (EAS)
The position of substitution in an EAS reaction is determined by the directing effects of the existing groups on the aromatic ring. These effects are a consequence of both inductive and resonance contributions, which stabilize or destabilize the carbocation intermediate formed during the reaction. uci.edu
Methyl Groups (-CH₃): As activating, electron-donating groups, methyl substituents direct incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub This is because the carbocation intermediates formed by attack at these positions are more stabilized by the inductive effect of the methyl group. libretexts.org
In this compound, the directing effects of the four substituents must be considered collectively. The two available positions for substitution are C5 and C6.
Attack at C6: This position is ortho to the methyl group at C1 and the fluoro group at C2. It is also para to the iodo group at C4. Both methyl and fluoro groups direct incoming electrophiles to this position.
Attack at C5: This position is ortho to the methyl group at C3 and the iodo group at C4.
The strong activating and directing effect of the methyl groups is expected to be a dominant factor in determining the site of substitution.
| Substituent | Position | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -CH₃ | 1, 3 | Activating | Ortho, Para |
| -F | 2 | Deactivating | Ortho, Para |
| -I | 4 | Deactivating | Ortho, Para |
When multiple substituents are present on a benzene ring, the position of the next substitution is determined by a competition among their directing effects. The most powerful activating group generally controls the orientation of the attack. In this compound, the two methyl groups are the strongest activators.
Radical Reactions Involving Carbon-Halogen Bonds
The carbon-iodine bond is significantly weaker than carbon-fluorine, carbon-hydrogen, and carbon-carbon bonds, making it a prime site for radical reactions.
The C-I bond can undergo homolytic cleavage through a single electron transfer (SET) process. Powerful single-electron reductants can transfer an electron to the molecule, leading to the formation of a radical anion which then fragments, cleaving the weak C-I bond to generate an aryl radical and an iodide ion. uiowa.edunih.gov This creates a highly reactive 2-fluoro-1,3-dimethylphenyl radical at the C4 position, which can then be trapped by a radical scavenger or participate in subsequent bond-forming reactions.
Modern synthetic methods increasingly utilize photoredox catalysis to generate radical intermediates under mild conditions. thieme-connect.de In this approach, a photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron donor or acceptor. For a molecule like this compound, an excited photocatalyst can transfer an electron to the aryl iodide, initiating the formation of the C4-centered aryl radical via an SET mechanism, similar to the process with chemical reductants. uiowa.eduresearchgate.net This aryl radical is a versatile intermediate that can be used in a variety of functionalization reactions, such as C-C or C-heteroatom bond formation, allowing for the targeted modification of the molecule at the site of the iodine atom. uiowa.edu
Unveiling the Chemical Versatility of this compound: A Focus on Functional Group Transformations
The aromatic compound this compound, a substituted xylene derivative, presents a unique platform for synthetic organic chemistry. Its structure, featuring both a reactive iodine substituent and a typically more inert fluorine atom on a dimethyl-substituted benzene ring, allows for a range of selective chemical transformations. This article delves into the chemical reactivity of this compound, focusing specifically on the interconversion and derivatization of its halogen functional groups.
Chemical Reactivity and Mechanistic Investigations
The reactivity of 2-Fluoro-4-iodo-1,3-dimethylbenzene is dominated by the distinct chemical behavior of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodine atom the primary site for a variety of cross-coupling and substitution reactions. Conversely, the fluorine atom is generally unreactive under standard conditions but can be induced to participate in nucleophilic aromatic substitution under specific, often harsh, conditions.
The selective manipulation of the iodine and fluorine substituents on the this compound core is a key strategy for the synthesis of more complex molecules.
The iodine atom in this compound is a versatile handle for the introduction of new functional groups, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Cross-Coupling Reactions:
Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, a characteristic that is expected to be prominent for this compound. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. While specific data for this compound is not readily available in the surveyed literature, the general high reactivity of aryl iodides in Suzuki-Miyaura couplings suggests it would be an excellent substrate. The reaction is typically carried out in the presence of a palladium catalyst and a base.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. rsc.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The high reactivity of the C-I bond would likely favor selective coupling at the 4-position of this compound.
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The C-I bond's susceptibility to oxidative addition makes it the preferred site for this transformation, enabling the synthesis of various aniline (B41778) derivatives.
Stille Coupling: The Stille reaction involves the coupling of an organostannane reagent with an organic halide. Aryl iodides are particularly effective substrates for this reaction due to their high reactivity.
The following table summarizes the expected reactivity of the iodine substituent in this compound in these key cross-coupling reactions, based on the general principles of aryl iodide reactivity.
| Reaction | Coupling Partner | Catalyst System | Expected Product Type |
| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst, Base | Biaryl derivative |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkyne derivative |
| Buchwald-Hartwig | Amine | Palladium catalyst, Base | Arylamine derivative |
| Stille | Organostannane | Palladium catalyst | Biaryl derivative |
| This table represents expected reactivity based on general principles for aryl iodides. |
Other Transformations:
Beyond palladium-catalyzed reactions, the iodine substituent can undergo other important transformations:
Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, although it often requires harsher conditions than palladium-catalyzed methods.
Lithiation and Grignard Formation: The iodine atom can be exchanged with lithium using organolithium reagents or converted into a Grignard reagent by treatment with magnesium metal. These organometallic intermediates are powerful nucleophiles for the formation of new carbon-carbon bonds.
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine substituent in this compound significantly less reactive than the iodine. However, its transformation is not impossible and can be achieved under specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr):
The primary pathway for the functionalization of the fluorine substituent is through nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the fluoride (B91410) ion from the aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group's ability to depart is a key factor.
While the methyl groups on the benzene (B151609) ring are electron-donating, which is generally unfavorable for SNAr, the reaction can still be forced to proceed under vigorous conditions, such as high temperatures and the use of strong nucleophiles. The presence of the iodine atom could have a modest electronic influence, but the primary challenge remains the activation of the C-F bond.
Research on the nucleophilic aromatic substitution of fluoroarenes indicates that the reaction rate is often dependent on the strength of the nucleophile and the reaction temperature. researchgate.net
Catalytic C-F Bond Activation:
Recent advancements in catalysis have opened new avenues for the functionalization of C-F bonds. researchgate.net These methods often employ transition metal complexes that can oxidatively add to the C-F bond, enabling subsequent transformations. While specific examples for this compound are not documented in the reviewed literature, this remains an active area of research with the potential for future applications.
The table below outlines the potential reactivity of the fluorine substituent.
| Reaction | Reagent | Conditions | Expected Product Type |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., alkoxide, amine) | High temperature, aprotic solvent | Aryl ether, Arylamine |
| Catalytic C-F Bond Activation | Transition metal catalyst | Specific ligand and reaction conditions | Varied, depending on subsequent steps |
| This table represents potential reactivity based on general principles for aryl fluorides. |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. For "2-Fluoro-4-iodo-1,3-dimethylbenzene," a combination of one-dimensional and two-dimensional NMR experiments is employed for complete structural assignment.
Multi-nuclear NMR spectroscopy is fundamental to the structural analysis of "this compound," with ¹H, ¹³C, and ¹⁹F nuclei each providing unique and complementary information.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region would likely display two doublets, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating nature of the methyl groups. The methyl groups, being in different chemical environments, are expected to appear as two distinct singlets in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the lack of symmetry, eight distinct signals are anticipated: six for the aromatic carbons and two for the methyl carbons. The carbon atoms directly bonded to the fluorine and iodine atoms will exhibit characteristic chemical shifts. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), which is a key indicator of a direct C-F bond. The carbon bearing the iodine atom will have its chemical shift influenced by the heavy atom effect.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a simple yet informative experiment for fluorine-containing compounds. For "this compound," a single signal is expected, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and the neighboring protons (³JFH) can be observed in the ¹H NMR spectrum, providing further confirmation of the structure.
Predicted ¹H and ¹³C NMR Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-CH₃ | ~2.3 | ~20-25 |
| C3-CH₃ | ~2.4 | ~20-25 |
| H-5 | ~7.3 | - |
| H-6 | ~7.0 | - |
| C1 | - | ~138 |
| C2 | - | ~160 (d, ¹JCF ≈ 245 Hz) |
| C3 | - | ~130 |
| C4 | - | ~95 |
| C5 | - | ~135 |
| C6 | - | ~125 |
Note: These are estimated values and may vary from experimental results.
Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity and spatial relationships between atoms in "this compound." youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, a COSY spectrum would show a correlation between the two aromatic protons, confirming their adjacent relationship on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. youtube.com This is instrumental in assigning the ¹³C signals to their corresponding protons. For instance, the signals of the two methyl protons would correlate with their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations. youtube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the methyl protons to the adjacent aromatic carbons, and from the aromatic protons to neighboring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In this case, a NOESY spectrum could show correlations between the methyl protons and the adjacent aromatic proton, further confirming the substitution pattern on the benzene ring.
The collective data from these 2D NMR experiments allows for a complete and confident assignment of all proton and carbon signals, solidifying the proposed structure.
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a compound without the need for a specific reference standard of the analyte. nih.govresearchgate.net It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For "this compound," a ¹H qNMR experiment can be performed by adding a known amount of a certified internal standard to a precisely weighed sample of the compound. By comparing the integral of a well-resolved signal of the analyte with that of the internal standard, the absolute purity of the sample can be accurately calculated. acs.org This method is particularly valuable for characterizing newly synthesized compounds where a pure reference material may not be available.
Furthermore, qNMR can be employed to monitor the progress of the reaction that synthesizes "this compound." By taking aliquots from the reaction mixture at different time intervals and analyzing them by qNMR, the consumption of reactants and the formation of the product can be quantified, providing valuable kinetic data and helping to optimize reaction conditions. youtube.commdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of "this compound" with high precision. This allows for the calculation of the elemental formula, which is a critical piece of data for confirming the identity of the compound. The high accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.
Expected HRMS Data:
| Ion | Calculated Exact Mass (m/z) |
| [C₈H₈FI]⁺ | 250.9655 |
This precise mass measurement provides strong evidence for the elemental composition C₈H₈FI.
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern serves as a fingerprint for the compound. The analysis of these fragments provides further structural confirmation.
For "this compound," under electron ionization (EI), the molecular ion ([M]⁺) is expected to be observed. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms and methyl groups. libretexts.orgyoutube.comyoutube.comyoutube.com
Plausible Fragmentation Pathways:
Loss of Iodine: A significant fragment would likely correspond to the loss of the iodine atom, resulting in a [M - I]⁺ ion. This is often a favorable fragmentation pathway due to the relative weakness of the C-I bond.
Loss of a Methyl Group: Fragmentation involving the cleavage of a methyl group would lead to a [M - CH₃]⁺ ion.
Loss of Fluorine: The C-F bond is generally stronger, so the loss of a fluorine atom might be less prominent compared to the loss of iodine.
Sequential Losses: Sequential losses, such as the loss of both a methyl group and an iodine atom, could also be observed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for separating, identifying, and quantifying the components of a mixture. In the context of this compound, GC-MS plays a crucial role in assessing its purity and identifying any potential impurities.
The gas chromatography component separates the target compound from any byproducts or starting materials remaining from its synthesis. The separation is based on the differential partitioning of the analytes between a stationary phase within the GC column and a mobile gaseous phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for its identification under specific chromatographic conditions.
Following separation by GC, the eluted compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak corresponding to the intact molecule's mass and a series of fragment ion peaks that are characteristic of its structure.
Vibrational Spectroscopy (IR, Raman)
The presence of fluorine and iodine substituents on the aromatic ring of this compound gives rise to characteristic absorption bands in its vibrational spectra.
C-F Stretching: The carbon-fluorine bond is strong, and its stretching vibration typically appears as a strong absorption in the infrared spectrum in the range of 1000-1400 cm⁻¹. For aromatic fluorides, this band is often observed between 1250 and 1120 cm⁻¹. In Raman spectroscopy, the C-F stretching mode can also be observed, though its intensity can vary. Some studies have identified characteristic Raman signatures for the C-F bond in the fingerprint spectral area of 500–800 cm⁻¹. rsc.org
C-I Stretching: The carbon-iodine bond is much weaker and heavier than the C-F bond. Consequently, its stretching vibration occurs at a much lower frequency. The C-I stretching absorption is typically found in the far-infrared region of the spectrum, usually between 500 and 600 cm⁻¹. In Raman spectroscopy, the C-I stretch is often more readily observed than in the mid-IR region and can provide a distinct signal for organoiodine compounds. researchgate.netwikipedia.org
In addition to these, the aromatic ring itself will exhibit a number of characteristic vibrations:
Aromatic C-H stretching: These vibrations occur above 3000 cm⁻¹. orgchemboulder.comopenstax.orgvscht.cz
Aromatic C=C stretching: These in-ring vibrations typically appear in the 1400-1600 cm⁻¹ region. orgchemboulder.comopenstax.orglibretexts.org
C-H out-of-plane bending: The pattern of these bands in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. orgchemboulder.com
Table 1: Expected Characteristic Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Typically weak to medium intensity. orgchemboulder.comopenstax.orgvscht.cz |
| Aliphatic C-H Stretch (CH₃) | 2850-2960 | IR, Raman | From the two methyl groups. |
| Aromatic C=C Stretch | 1400-1600 | IR, Raman | Multiple bands are expected due to the substituted ring. orgchemboulder.comopenstax.orglibretexts.org |
| C-F Stretch | 1120-1250 | IR | Usually a strong absorption. |
| C-H Out-of-Plane Bending | 675-900 | IR | The pattern is diagnostic of the substitution pattern. orgchemboulder.com |
| C-I Stretch | 500-600 | IR (Far-IR), Raman | Weak bond, low frequency. wikipedia.org |
The orientation of the methyl groups relative to the plane of the benzene ring can be investigated using vibrational spectroscopy. While the aromatic ring itself is planar, the methyl groups have rotational freedom. Different rotational conformations can give rise to subtle shifts in the vibrational frequencies of the C-H bonds within the methyl groups and the C-C bonds connecting them to the ring.
By comparing the experimental vibrational spectra with theoretical calculations for different possible conformations, the most stable conformation in the gas phase or in solution can be inferred. rsc.orgdocumentsdelivered.com The study of low-frequency vibrations can be particularly informative for understanding the torsional modes of the methyl groups.
X-ray Diffraction Studies
X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would provide a wealth of information. nih.govcaltech.edugrafiati.com This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.
The analysis would confirm the substitution pattern on the benzene ring and reveal the solid-state conformation of the molecule, including the orientation of the methyl groups. The planarity of the benzene ring and any minor distortions caused by the bulky substituents could be accurately determined. While specific crystallographic data for this compound is not available, studies on related halogenated xylenes (B1142099) and benzenes provide a basis for what to expect. st-andrews.ac.ukresearchgate.netresearchgate.net
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules pack together in the crystal lattice. The analysis of this packing can elucidate the nature and geometry of intermolecular interactions that hold the crystal together.
For this compound, several types of intermolecular interactions would be anticipated:
Halogen Bonding: The iodine atom, with its electropositive region (σ-hole), can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules, such as the fluorine atom or the π-system of an adjacent aromatic ring. acs.orgrsc.orgrsc.org
π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces.
van der Waals Forces: These general attractive forces will be present between all molecules in the crystal.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of 2-Fluoro-4-iodo-1,3-dimethylbenzene at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about the molecule's structure and energetics.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
Due to the presence of two methyl groups, conformational analysis is important. The rotation of the methyl groups around the carbon-carbon single bonds can lead to different conformers with varying energies. Computational methods can map out the potential energy surface associated with these rotations to identify the most stable conformer and the energy barriers between different conformations. In a study on p-xylene, two conformers (eclipsed and staggered) were identified and studied using DFT, revealing differences in their stability and reactivity. For this compound, the interactions between the methyl groups and the adjacent iodine and fluorine atoms would significantly influence the preferred orientation of the methyl groups.
The substitution of hydrogen with halogens and methyl groups on the benzene (B151609) ring is expected to cause distortions from the perfect hexagonal symmetry of benzene. A DFT study on di-halogenated p-xylenes showed that halogen substitution increases the bond angles of the aromatic ring, with the effect being more pronounced for smaller halogens. nih.gov It is also observed that the bond length of the carbon-carbon bond bearing a methyl group is typically larger than that of a carbon-halogen bond due to the electron-donating nature of the methyl group. nih.gov
Table 1: Predicted Geometric Parameters for a Halogenated Xylene Analogue (3,6-difluoro-p-xylene) This table is illustrative and based on data for a similar compound to demonstrate the type of information obtained from geometry optimization.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.38 - 1.40 | 118 - 122 | 0 |
| C-H (methyl) | ~1.09 | 108 - 110 | N/A |
| C-CH3 | ~1.51 | N/A | N/A |
| C-F | ~1.36 | N/A | N/A |
Data adapted from a DFT study on 3,6-difluoro-p-xylene. nih.gov
The electronic structure of a molecule governs its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO-LUMO gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In a study of halogenated p-xylenes, it was found that the HOMO-LUMO gap decreased with the introduction of halogens, suggesting an increase in reactivity compared to p-xylene. nih.gov Furthermore, the reactivity increases as the size of the halogen increases (from fluorine to bromine). nih.gov For this compound, the presence of both a highly electronegative fluorine atom and a larger, more polarizable iodine atom would create a complex electronic environment. The HOMO is likely to be distributed over the π-system of the benzene ring and the iodine atom, while the LUMO would also be located on the aromatic ring.
A study on halogen-based inhibitors highlighted that halogen substitution, particularly with iodine, can significantly lower the LUMO energy, thereby increasing the electrophilicity of the molecule. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the fluorine atom due to its high electronegativity, and a region of positive potential (a "sigma-hole") on the outer side of the iodine atom, making it a potential halogen bond donor. uci.edu The π-system of the benzene ring would also exhibit negative potential above and below the plane of the ring.
Table 2: Illustrative Electronic Properties of Halogenated Benzenes This table provides example data based on general principles and findings from studies on similar molecules.
| Compound Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| p-Xylene | -6.5 | -0.2 | 6.3 |
| 3,6-difluoro-p-xylene | -6.8 | -0.8 | 6.0 |
| 3,6-dichloro-p-xylene | -6.7 | -1.1 | 5.6 |
Data adapted from a DFT study on halogenated p-xylenes. nih.gov
Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These predicted spectra can be compared with experimental data to validate the computational model.
A theoretical study on xylene isomers used Time-Dependent DFT (TD-DFT) to calculate their UV-Vis electronic spectra, identifying strong absorption bands and the molecular orbital transitions responsible for them. dergipark.org.tr For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption and the corresponding electronic transitions, which are expected to be in the UV region. The presence of the iodine atom would likely cause a red-shift (shift to longer wavelengths) in the absorption spectrum compared to a non-iodinated analogue.
Vibrational frequency calculations can predict the positions of peaks in the IR and Raman spectra. These calculations also confirm that the optimized geometry is a true minimum on the potential energy surface (absence of imaginary frequencies). The predicted vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-C ring vibrations, and C-F and C-I stretching.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with solvent molecules.
MD simulations can provide insights into how the conformational landscape of this compound changes in a solvent. The simulations would track the trajectories of the atoms over time, revealing the preferred conformations in solution and the dynamics of transitions between them. The solvent can influence the conformational equilibrium by stabilizing certain conformers through intermolecular interactions. For instance, a polar solvent might favor a conformer with a larger dipole moment. All-atom molecular dynamics simulations have been used to study the aggregation dynamics of benzene in water, revealing how intermolecular interactions drive the clustering of molecules. rsc.org
The solvent can have a significant impact on the electronic and spectroscopic properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of a solvent environment. Studies have shown that solvent polarity can influence reaction rates and site-selectivity in reactions involving aryl halides. researchgate.net For this compound, increasing solvent polarity would likely lead to a stabilization of charge-separated states and could affect the HOMO-LUMO gap.
Furthermore, specific interactions with solvent molecules, such as hydrogen bonding or halogen bonding, can be crucial. Halogenated solvents have been shown to influence the fluorescence properties of aromatic compounds through halogen-π interactions. nih.gov A study on chlorinated harmines demonstrated that a combination of experimental and computational methods can accurately model solvent-dependent spectroscopic properties. rsc.org MD simulations with explicit solvent molecules can provide a more detailed picture of these specific interactions and their effect on the solute's properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling has become an indispensable tool for elucidating the complex pathways of chemical reactions. researchgate.net By simulating the interactions between molecules, it is possible to map out the step-by-step mechanism of a reaction, identify transient intermediates, and characterize the high-energy transition states that connect them. researchgate.netkhanacademy.org
For this compound, computational studies can unravel the mechanisms of key reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. For instance, in electrophilic iodination of aromatic compounds, computational modeling has been used to understand the role of different iodinating agents. Studies have shown that the formation of a complex between the aromatic ring and the iodinating species is a crucial initial step. acs.orgfao.orgacs.org
A transition state, or activated complex, represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is fleeting and cannot be isolated. savemyexams.comlibretexts.org Characterizing the geometry and energy of this state is fundamental to understanding reaction rates. Computational methods, particularly density functional theory (DFT), are frequently employed to locate and analyze transition state structures.
For a reaction involving this compound, such as an electrophilic attack, the transition state would involve the partial formation of a new bond between an incoming electrophile and a carbon atom of the aromatic ring, leading to a high-energy intermediate known as a sigma complex or arenium ion. The stability of this transition state is influenced by the electronic effects of the substituents (fluoro, iodo, and two methyl groups). Computational analysis can reveal the precise bond lengths and angles at the transition state, providing a detailed picture of the bond-making and bond-breaking processes.
An energy profile diagram plots the change in potential energy of a system as it transforms from reactants to products. khanacademy.orgsavemyexams.comlibretexts.orgchemguide.co.uk The peak of this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). savemyexams.comlibretexts.org This activation energy is a critical determinant of the reaction rate; a lower activation energy results in a faster reaction.
| Reactants | Iodinating Species | Energy Barrier (kcal/mol) | Reaction Type |
|---|---|---|---|
| Tyrosylglycine | HOI | 66.9 | Iodination |
| Tyrosylglycine | H₂OI⁺ | 10.8–13.1 | Acid-Catalyzed Iodination |
This table presents data for the iodination of tyrosylglycine as an example of computationally determined energy barriers. The values highlight how different reaction mechanisms can have significantly different activation energies. fao.org
Structure-Reactivity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. aimspress.comnih.gov These models are built by finding a statistical relationship between calculated molecular properties (descriptors) and an observed activity. While specific QSAR studies on this compound are not documented, QSAR studies on analogous halogenated aromatic compounds are common. aimspress.comnih.gov
These studies often use a variety of molecular descriptors to build their models. These can include constitutional, topological, quantum-chemical, and thermodynamic parameters. For halogenated aromatic hydrocarbons, relevant descriptors often relate to the molecule's size, shape, lipophilicity, and electronic properties.
| Descriptor Type | Example Descriptors | Property Represented |
|---|---|---|
| Thermodynamic | LogP | Lipophilicity/Hydrophobicity |
| Electronic | Molecular Polarizability (α) | Deformability of the electron cloud |
| Quantum-Chemical | Electrostatic Potentials | Charge distribution and sites for electrophilic/nucleophilic attack |
| Quantum-Chemical | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital (electrophilicity) |
| Physical | Molar Refractivity (MR) | Molecular volume and polarizability |
This table showcases typical descriptors used in QSAR models for halogenated compounds, which could be applied to analogues of this compound. aimspress.comnih.gov
The reactivity of the benzene ring in this compound is significantly influenced by its four substituents: two methyl groups, a fluorine atom, and an iodine atom. These groups affect the electron density of the aromatic ring and can either activate or deactivate it towards electrophilic attack. Their effects are a combination of inductive and resonance effects.
Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms like fluorine and iodine pull electron density away from the ring (electron-withdrawing, -I effect), deactivating it. Alkyl groups like methyl are weakly electron-donating (+I effect), activating the ring.
Resonance Effect: This involves the delocalization of pi electrons between the substituent and the aromatic ring. Halogens, despite their inductive withdrawal, have lone pairs of electrons that can be donated to the ring (+R effect), which opposes the inductive effect. For fluorine, the resonance effect is weaker than its strong inductive effect. For iodine, the inductive effect is also dominant. libretexts.org
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
|---|---|---|---|---|
| -CH₃ (Methyl) | Weakly Donating (+I) | Hyperconjugation (Donating) | Activating | Ortho, Para |
| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |
| -I (Iodo) | Moderately Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |
This table summarizes the electronic effects of the substituents on the aromatic ring of this compound. libretexts.orgresearchgate.net
In this compound, the two methyl groups act as activating groups, while the fluorine and iodine atoms are deactivating. libretexts.org The combined influence of these four substituents creates a unique reactivity pattern on the aromatic ring, with the remaining unsubstituted positions having different levels of activation or deactivation towards further substitution.
Advanced Applications in Synthetic Chemistry and Materials Science
Role as a Key Building Block in Multi-Step Organic Synthesis
In the realm of multi-step organic synthesis, the goal is to construct complex target molecules from simpler, commercially available starting materials through a sequence of chemical reactions. ethz.ch The distinct functional groups of 2-Fluoro-4-iodo-1,3-dimethylbenzene provide chemists with a powerful tool for achieving this, allowing for selective and sequential reactions.
The construction of complex aromatic architectures, such as poly-aryl or oligo-aryl systems, often relies on the sequential formation of carbon-carbon bonds. The structure of this compound is ideally suited for this purpose. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in common palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization of the iodo-position while leaving the fluoro-position intact for subsequent transformations.
Chemists can employ a variety of well-established cross-coupling reactions to build larger molecular frameworks from this starting material. For instance, a Suzuki coupling can be used to attach a boronic acid derivative at the 4-position, followed by a different coupling reaction at a site that could be introduced by modifying the fluorine or a methyl group. This step-by-step approach is fundamental to creating complex structures like those found in materials for organic electronics or intricate pharmaceutical compounds. researchgate.net
Table 1: Typical Cross-Coupling Reactions for Aryl Iodide Functionalization
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki Coupling | Organoboron compound (e.g., boronic acid, boronic ester) | Pd(PPh₃)₄, Pd(OAc)₂, etc. + Base (e.g., K₂CO₃, Cs₂CO₃) | C-C |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base (e.g., Et₃N) | C-C (alkynyl) |
| Heck Coupling | Alkene | Pd catalyst + Base (e.g., Et₃N) | C-C (alkenyl) |
| Buchwald-Hartwig Amination | Amine | Pd catalyst + Ligand (e.g., BINAP) + Base (e.g., NaOt-Bu) | C-N |
| Stille Coupling | Organotin compound (stannane) | Pd catalyst | C-C |
This table illustrates the versatility of the iodo group as a synthetic handle for building complex molecules.
Beyond creating larger aromatic systems, this compound serves as a precursor for molecules with a high degree of functionalization, which are often sought in medicinal chemistry and agrochemical research. The synthesis of novel antiviral agents, for example, often involves the use of specifically substituted aromatic building blocks. nih.gov
The iodo group can be transformed into a wide array of other functional groups. For instance, metal-halogen exchange (e.g., with butyl lithium) can generate a potent nucleophile, which can then react with various electrophiles to introduce groups such as carboxyl, hydroxyl, or silyl (B83357) moieties. Meanwhile, the fluorine atom, being highly electronegative and relatively stable, imparts significant changes to the electronic properties, metabolic stability, and binding affinity of the final molecule. The methyl groups can also be functionalized through free-radical halogenation, further increasing the potential for molecular diversity. The ability to perform these transformations selectively is key to its role as a precursor. researchgate.net
Table 2: Potential Functional Group Interconversions for this compound
| Starting Group | Reagents | Resulting Group |
| Iodo (-I) | 1. n-BuLi; 2. CO₂; 3. H₃O⁺ | Carboxylic Acid (-COOH) |
| Iodo (-I) | 1. n-BuLi; 2. B(OR)₃; 3. H₃O⁺ | Boronic Acid (-B(OH)₂) |
| Iodo (-I) | Mg, THF | Grignard Reagent (-MgI) |
| Iodo (-I) | NaN₃, CuI | Azide (-N₃) |
| Methyl (-CH₃) | NBS, AIBN | Bromomethyl (-CH₂Br) |
This table provides a snapshot of the synthetic possibilities for creating highly functionalized molecules from this versatile building block.
Applications in Functional Materials Research
The unique combination of a rigid aromatic core, a polar C-F bond, and reactive sites makes this compound a candidate for the synthesis of functional materials with tailored properties for applications in polymer chemistry and optoelectronics.
While specific examples directly using this compound as a monomer are not widespread, its structure lends itself to polycondensation reactions. Aryl dihalides are common monomers for synthesizing conjugated polymers via methods like Suzuki or Stille polycondensation. researchgate.netresearchgate.net By converting the iodo-group to a boronic acid or stannane, and then using a different reaction to activate another site on the ring, the molecule can act as an A-B type monomer. Alternatively, it can be coupled with another di-functionalized monomer in an A-A + B-B type polymerization. The resulting polymers would have a fluorinated, methylated poly(p-phenylene) backbone. The fluorine and methyl substituents would influence the polymer's solubility, processability, and electronic properties, which are critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
A significant application area for fluorinated aromatic compounds is in the synthesis of liquid crystals (LCs). The introduction of fluorine atoms into a molecule can profoundly influence its mesomorphic (liquid crystalline) behavior and dielectric anisotropy (Δε), a key parameter for display technologies.
Table 3: General Influence of Fluorine Substitution on Liquid Crystal Properties
| Property | Influence of Fluorine | Rationale |
| Dielectric Anisotropy (Δε) | Can be increased (positive or negative) | The strong C-F bond dipole contributes significantly to the overall molecular dipole moment. |
| Melting Point | Often increases | Enhanced intermolecular dipole-dipole interactions due to the polar C-F bond. |
| Viscosity | Can be affected | Changes in molecular shape and intermolecular forces. |
| Metabolic Stability | Generally increased | The C-F bond is very strong and resistant to enzymatic cleavage, a useful property in some organic electronic contexts. |
This table summarizes the general effects that make fluorinated precursors like this compound valuable in materials science.
Advanced Reagent Development
The presence of an iodine atom attached to a benzene (B151609) ring allows for the development of advanced hypervalent iodine reagents. By oxidizing the iodine atom in this compound, one can synthesize hypervalent iodine(III) compounds, such as [bis(trifluoroacetoxy)iodo]arenes or iodonium (B1229267) salts. These reagents are prized in modern organic synthesis for being environmentally benign alternatives to heavy-metal-based oxidants.
A hypervalent iodine reagent derived from this specific precursor would act as an electrophilic source of the "2-fluoro-1,3-dimethylphenyl" group, enabling its transfer to nucleophiles in a single step. Such reagents can be used for specialized applications, including the synthesis of complex diaryl ethers or the direct arylation of sensitive substrates under mild conditions. This opens up novel synthetic pathways that might be difficult to achieve using traditional cross-coupling methods.
Use in New Reaction Methodologies
While specific, named reaction methodologies exclusively featuring this compound are not extensively documented in mainstream chemical literature, its structure lends itself to a variety of modern synthetic transformations. The carbon-iodine bond is a key reactive site, making the compound a suitable substrate for a range of cross-coupling reactions. The general principles of such reactions, widely applied to aryl iodides, can be extrapolated to this specific molecule.
For instance, this compound is a prime candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows for coupling under relatively mild conditions.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Potential Product | Key Features |
| Suzuki Coupling | Aryl or Vinyl Boronic Acids/Esters | Biaryls or Aryl-alkenes | Formation of new C-C bonds; high functional group tolerance. |
| Sonogashira Coupling | Terminal Alkynes | Aryl-alkynes | Synthesis of conjugated systems important in materials science. |
| Heck Coupling | Alkenes | Substituted Alkenes | Formation of a new C-C bond at the vinylic position. |
| Buchwald-Hartwig Amination | Amines | Aryl Amines | Formation of C-N bonds, crucial for pharmaceuticals and organic electronics. |
| Stille Coupling | Organostannanes | Biaryls, Aryl-alkenes | Versatile C-C bond formation, often used for complex natural product synthesis. |
The presence of the fluorine atom and two methyl groups on the aromatic ring can influence the reactivity and selectivity of these transformations. The steric hindrance from the adjacent methyl groups might necessitate the use of specialized bulky phosphine (B1218219) ligands on the palladium catalyst to facilitate efficient oxidative addition and reductive elimination steps. Furthermore, the electron-withdrawing nature of the fluorine atom can modulate the electron density of the aromatic ring, potentially affecting the rate and outcome of the catalytic cycle.
Beyond traditional cross-coupling, the iodo-substituent allows for its use in the development of hypervalent iodine reagents. While not directly reported for this specific compound, similar iodoarenes are oxidized to generate powerful oxidizing agents. These reagents are employed in a variety of transformations, including the functionalization of alkenes and alkynes, and direct C-H functionalization reactions. The fluorinated and methylated backbone of this compound could impart unique solubility and reactivity properties to such derived hypervalent iodine reagents.
Ligand Development in Catalysis
In the field of catalysis, this compound serves as a valuable precursor for the synthesis of specialized ligands. The design of ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. The substitution pattern of this compound offers a scaffold for creating sterically demanding and electronically tuned ligands.
A primary route for its use in ligand synthesis involves the conversion of the iodo-group into a coordinating moiety, such as a phosphine. This can be achieved through a reaction with a phosphinating agent, often after a metal-halogen exchange reaction.
The resulting phosphine ligand, 2-fluoro-4-phosphino-1,3-dimethylbenzene (or a derivative thereof), would possess a unique combination of properties. The two methyl groups ortho to the phosphine would create a sterically hindered environment around the metal center to which it coordinates. This steric bulk can be advantageous in promoting reductive elimination from the metal center, a key step in many catalytic cycles, and can also influence enantioselectivity in asymmetric catalysis.
The fluorine atom, positioned para to the phosphine group, acts as an electron-withdrawing group. This electronic perturbation is transmitted through the aromatic ring to the phosphorus atom, reducing its basicity and influencing the electronic properties of the resulting metal-ligand complex. This can have a profound effect on the catalytic activity, for example, by making a palladium catalyst more electrophilic and thus more reactive in certain oxidative addition steps.
Table 2: Potential Ligand Architectures Derived from this compound
| Ligand Type | Synthetic Approach | Potential Catalytic Application | Key Structural Influence |
| Monodentate Phosphine | Lithiation followed by reaction with a chlorophosphine | Cross-coupling reactions (e.g., Suzuki, Heck) | Steric bulk from methyl groups, electronic tuning from fluorine. |
| Bidentate Phosphine | Dimerization of the aryl unit followed by phosphination | Asymmetric hydrogenation, hydroformylation | Creation of a chiral pocket around the metal center. |
| N-Heterocyclic Carbene (NHC) Precursor | Conversion of the iodo-group to an imidazolium (B1220033) salt | A wide range of catalytic transformations | Strong sigma-donating properties with tunable steric bulk. |
The development of such ligands, while not yet widely reported for this specific starting material, represents a promising area of research. The ability to fine-tune both the steric and electronic properties of a ligand by starting with a molecule like this compound is a powerful tool for the rational design of new and improved catalysts for a wide array of chemical transformations.
Advanced Analytical Methodologies for Detection and Purity Assessment
Chromatographic Separations
Chromatographic techniques are fundamental in the analysis of 2-Fluoro-4-iodo-1,3-dimethylbenzene, enabling the separation of the main compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying this compound. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a buffer.
Given the aromatic nature of the compound, UV detection is highly suitable. The benzene (B151609) ring and the presence of the iodo-substituent suggest that the compound will have a significant UV absorbance, likely in the range of 200-280 nm. For quantitative analysis, a calibration curve would be constructed by running standards of known concentration. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
A study on the separation of halogenated benzenes using a C70-fullerene coated column in normal-phase HPLC demonstrated that retention increases with the number and size of the halogen substituent. nih.gov This suggests that in a reversed-phase system, this compound would have a significant retention time due to its hydrophobicity imparted by the dimethyl and iodo groups. The elution order in a mixture would be influenced by the polarity of the components, with less polar impurities eluting later.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table represents a hypothetical HPLC method based on common practices for similar aromatic compounds.
Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as unreacted starting materials (e.g., 2-fluoro-1,3-dimethylbenzene) or side-products. A flame ionization detector (FID) is commonly used for this purpose due to its general response to hydrocarbons.
The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate. The oven temperature program would be optimized to separate the target compound from closely related isomers or impurities. For instance, in the analysis of xylene isomers, specific temperature programs on columns like SLB®-IL60 have been shown to provide excellent resolution. sigmaaldrich.com
Table 2: Representative GC Conditions for Impurity Profiling of this compound
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Injection Mode | Split (e.g., 50:1) |
This table outlines a typical GC method that could be adapted for the analysis of this compound.
While UV-Vis detection is standard for HPLC analysis of chromophoric compounds like this compound, other detectors can be employed, especially when dealing with impurities that lack a strong UV chromophore.
UV-Vis Detector: As previously mentioned, this is the most common detector for this compound due to the aromatic ring system. It offers high sensitivity and is non-destructive.
Refractive Index (RI) Detector: An RI detector is a universal detector that responds to the difference in the refractive index between the mobile phase and the analyte. shimadzu.beshimadzu.com.sg It is less sensitive than a UV detector and is sensitive to temperature and pressure fluctuations. shimadzu.beshimadzu.com.sg An RI detector would be useful for detecting non-UV absorbing impurities but requires an isocratic elution. shimadzu.beshimadzu.com.sg
Evaporative Light Scattering Detector (ELSD): An ELSD is another universal detector that is compatible with gradient elution, a significant advantage over RI detectors. oup.comwikipedia.orglabmanager.comknauer.net It works by nebulizing the eluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. wikipedia.orglabmanager.comknauer.net This detector is particularly useful for analyzing non-volatile and semi-volatile compounds and can detect any analyte that is less volatile than the mobile phase. oup.comwikipedia.orglabmanager.comknauer.net
Hyphenated Techniques
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the unambiguous identification of compounds and the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is invaluable for confirming the identity of this compound and for identifying unknown impurities. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which serves as a chemical fingerprint.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for analyzing complex mixtures and for trace-level quantification. In the context of this compound, LC-MS/MS could be employed to detect and identify process-related impurities or degradation products in various matrices.
The use of an electrospray ionization (ESI) source would be a common approach. It's important to note that studies on iodinated aromatic compounds have shown that deiodination can occur in the ESI source, particularly when using formic acid as a mobile phase additive. researchgate.netnih.gov This potential for in-source fragmentation must be considered when interpreting the mass spectra. Tandem mass spectrometry (MS/MS) would involve selecting the molecular ion (or a prominent fragment ion) and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern, which enhances the specificity of detection and identification. Research on other fluorinated and iodinated compounds demonstrates the power of LC-MS/MS in resolving and identifying numerous analytes in complex matrices. chromatographyonline.com
Elemental Analysis for Stoichiometry and Purity
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It quantitatively determines the percentage by mass of each element within a sample. For this compound, with the molecular formula C₈H₈FI, the theoretical elemental composition is calculated based on the atomic weights of carbon, hydrogen, fluorine, and iodine.
The analysis is typically performed using combustion analysis for carbon and hydrogen. A weighed sample of the compound is heated in a stream of oxygen, converting carbon to carbon dioxide and hydrogen to water. The amounts of CO₂ and H₂O produced are precisely measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample. Fluorine and iodine content can be determined by various methods, including ion chromatography or titration after appropriate sample digestion.
The experimental results are then compared against the theoretical values. A close correlation between the experimental and calculated percentages confirms the elemental stoichiometry of the compound. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect molecular structure. Commercial suppliers often report a purity level, such as 95%, which is confirmed through these and other analytical methods. sigmaaldrich.com
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 38.44 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.23 |
| Fluorine | F | 18.998 | 1 | 18.998 | 7.60 |
| Iodine | I | 126.90 | 1 | 126.90 | 50.75 |
| Total | C₈H₈FI | 250.05 | 100.00 |
Note: Values are calculated based on standard atomic weights and the molecular formula C₈H₈FI with a molecular weight of 250.05 g/mol . sigmaaldrich.com
Purity Confirmation using Combined Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons and the two methyl groups. The aromatic protons' signals would be split due to coupling with each other and with the fluorine atom. The two methyl groups, being in different chemical environments, should appear as two separate singlets.
¹³C NMR (Carbon-13 NMR) reveals the different types of carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique electronic environments. The carbon atoms bonded to the electronegative fluorine and iodine atoms would exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
Aromatic C-H stretching
Aliphatic C-H stretching (from the methyl groups)
C=C stretching within the aromatic ring
C-F bond stretching
C-I bond stretching
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 250.05). The fragmentation pattern can further help to confirm the structure, with characteristic losses of iodine, methyl groups, or other fragments.
By integrating the data from these complementary techniques, a complete and unambiguous structural confirmation and purity assessment can be achieved. The absence of significant unexpected signals in the spectra provides strong evidence of the compound's high purity.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Multiple signals in the aromatic region (approx. 6.5-8.0 ppm), showing coupling patterns consistent with the substitution. |
| Methyl Protons | Two distinct singlets (approx. 2.0-2.5 ppm), each integrating to 3 protons. | |
| ¹³C NMR | Aromatic Carbons | Six distinct signals in the aromatic region (approx. 110-165 ppm), with shifts influenced by F and I substituents. |
| Methyl Carbons | Two distinct signals in the aliphatic region (approx. 15-25 ppm). | |
| IR Spectroscopy | C-H (Aromatic) Stretch | ~3000-3100 cm⁻¹ |
| C-H (Aliphatic) Stretch | ~2850-3000 cm⁻¹ | |
| C=C (Aromatic) Stretch | ~1450-1600 cm⁻¹ | |
| C-F Stretch | ~1000-1400 cm⁻¹ | |
| C-I Stretch | ~500-600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z ≈ 250 |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 2-Fluoro-4-iodo-1,3-dimethylbenzene and its analogs lies in the development of more efficient, selective, and environmentally benign methods. Current multistep syntheses can be resource-intensive, and future research will likely focus on the following areas:
C-H Activation/Halogenation: Direct and regioselective C-H functionalization is a primary goal in modern organic synthesis. Future work will likely target the development of catalytic systems that can directly introduce the fluoro and iodo groups onto the 1,3-dimethylbenzene scaffold in a controlled manner, thus avoiding the use of pre-functionalized starting materials.
Enzymatic Halogenation: The use of halogenase enzymes presents a green alternative to traditional chemical halogenation. bohrium.com These enzymes operate under mild conditions and can offer remarkable selectivity, reducing the formation of unwanted byproducts. bohrium.com Research into engineering halogenases that can specifically recognize and functionalize the desired positions on the dimethylbenzene ring could provide a highly sustainable route to this compound. bohrium.com
Exploration of New Reactivity Modes and Catalytic Systems
The distinct reactivity of the C-F and C-I bonds in this compound allows for orthogonal synthetic strategies. Future research will aim to exploit this difference through the development of novel catalytic systems.
Chemoselective Cross-Coupling: The significant difference in the bond dissociation energies of the C-I and C-F bonds allows for selective functionalization. The weaker C-I bond is more amenable to oxidative addition in transition metal catalysis, such as in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Future research will likely focus on developing highly selective catalysts that can functionalize the C-I bond while leaving the robust C-F bond intact.
Late-Stage Functionalization: The ability to introduce the fluoro-iodo-dimethylbenzene moiety into complex molecules at a late stage of a synthesis is highly desirable, particularly in medicinal chemistry. Research into developing robust and functional group-tolerant catalytic methods for this purpose will be a key trend.
Recent advancements have demonstrated the use of organogermanes for selective halogenation, which could be adapted for di-halogenated arenes. researchgate.net This approach allows for the introduction of different halogens in a controlled manner, which could be a valuable strategy for synthesizing complex halogenated compounds. researchgate.net
Computational Design of Derivatives with Enhanced Properties
Computational chemistry and quantum mechanics are becoming indispensable tools in the design of new molecules with tailored properties. nih.govarxiv.org For derivatives of this compound, computational studies can predict:
Electronic Properties: The impact of additional substituents on the electronic nature of the aromatic ring can be modeled to design molecules with specific applications, for instance, in organic electronics.
Binding Affinities: In the context of medicinal chemistry, computational docking studies can be used to design derivatives that exhibit enhanced binding to biological targets. nih.govarxiv.org By modeling the interactions of the fluoro-iodo-dimethylbenzene core with protein active sites, researchers can rationally design new drug candidates. nih.govarxiv.org
A study on halobenzene derivatives for HIV-1 integrase inhibition demonstrated the power of quantum chemistry in designing compounds with significantly more favorable interaction energies with the target DNA base pair. nih.govarxiv.org This approach could be applied to derivatives of this compound to explore their potential in drug discovery.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The integration of the synthesis and functionalization of this compound into flow systems represents a significant future trend.
Continuous Manufacturing: Developing continuous flow processes for the synthesis of this compound would enable on-demand production and facilitate process optimization.
Automated Derivatization: Automated flow platforms could be used to rapidly generate a library of derivatives from this compound by performing a series of sequential reactions in a continuous manner. This would accelerate the discovery of new molecules with interesting properties.
Potential in Advanced Material Precursors
Halogenated aromatic compounds are valuable building blocks for advanced materials. The unique combination of substituents in this compound makes it an attractive precursor for:
Liquid Crystals: The rigid core and potential for further functionalization make it a candidate for the synthesis of novel liquid crystalline materials.
Organic Light-Emitting Diodes (OLEDs): The electronic properties of the ring can be tuned through substitution, making it a potential component in the design of new emissive materials for OLEDs.
Polymers: The difunctional nature of the molecule (after conversion of the iodo group to a reactive functionality) allows it to be used as a monomer in the synthesis of high-performance polymers with tailored thermal and electronic properties.
Challenges and Opportunities in Halogenated Arene Chemistry
The chemistry of halogenated arenes is a vibrant field with both persistent challenges and exciting opportunities. researchgate.netacs.org
Challenges: A long-standing challenge is the halogenation of arenes that contain electron-withdrawing groups, which often requires harsh reaction conditions. acs.org While the methyl groups in this compound are electron-donating, the fluorine atom is electron-withdrawing, presenting a nuanced reactivity profile. Another challenge is achieving regioselectivity in the halogenation of complex molecules. savemyexams.com
Opportunities: The development of new catalytic methods, including the use of Brønsted acids and transition-metal-free borylation, is expanding the toolkit for arene functionalization. acs.orgacs.org The unique properties of halogenated compounds in modulating bioactivity and material properties will continue to drive innovation in this area. bohrium.com Furthermore, the ability to perform orthogonal cross-coupling reactions on molecules with multiple different halogen atoms presents a significant opportunity for the efficient construction of complex molecular architectures. researchgate.net
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
